Structural Dynamics and Pharmacophore Potential of 4-Methyl-5-oxy-furazan-3-carboxylic Acid
Structural Dynamics and Pharmacophore Potential of 4-Methyl-5-oxy-furazan-3-carboxylic Acid
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary
This technical guide analyzes the molecular architecture, synthetic pathways, and pharmacological utility of 4-Methyl-5-oxy-furazan-3-carboxylic acid (CAS: 37132-21-1). Known more formally in medicinal chemistry as 4-methylfuroxan-3-carboxylic acid , this molecule represents a critical scaffold in the design of hybrid nitric oxide (NO) donors. Unlike simple nitrates, the furoxan ring offers a thiol-dependent NO release mechanism, providing a distinct pharmacokinetic profile utilized in cardiovascular and cancer therapeutics. This guide details the structural isomerism, validated synthesis protocols, and the mechanistic basis of its bioactivation.
Structural Characterization & Isomerism
The term "5-oxy-furazan" is a nomenclature variant referring to furoxan (1,2,5-oxadiazole-2-oxide). The presence of the exocyclic oxygen at the nitrogen position creates a unique electronic environment that distinguishes it from the standard furazan ring.
1.1 Molecular Identity
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IUPAC Name: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid 2-oxide
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Common Name: 4-Methylfuroxan-3-carboxylic acid
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Molecular Formula: C₄H₄N₂O₄
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Molecular Weight: 144.09 g/mol [1]
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Key Moiety: The N-oxide bond is the pharmacophore responsible for nitric oxide release.[2]
1.2 Tautomerism and Ring Dynamics
Furoxans exhibit a unique form of isomerism involving the equilibration of the N-oxide position between the N-2 and N-5 atoms, often mediated by heat or light. However, the substitution pattern (methyl vs. carboxyl) stabilizes specific isomers.
| Feature | Description | Impact on Reactivity |
| N-Oxide Bond | Dative bond ( | Polarizes the ring, making C-3 and C-4 susceptible to nucleophilic attack (e.g., by thiols). |
| Carboxylic Acid | Electron-withdrawing group (EWG) at C-3 | Increases the acidity of the ring system; serves as a handle for esterification in prodrug design. |
| Methyl Group | Electron-donating group (EDG) at C-4 | Provides steric bulk and modulates the rate of ring opening. |
Synthetic Pathway: The Nitrosation Protocol
The most robust synthesis of 4-methylfuroxan-3-carboxylic acid involves the nitrosation of acetoacetic ester derivatives. This method allows for the simultaneous formation of the heterocyclic ring and the introduction of the N-oxide.
2.1 Reaction Mechanism
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Nitrosation: Sodium nitrite in acidic media generates the nitrosonium ion (
). -
Attack: The active methylene of ethyl acetoacetate attacks
. -
Cyclization: A second nitrosation or dehydration step leads to the closure of the 1,2,5-oxadiazole-2-oxide ring.
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Hydrolysis: The ester is hydrolyzed to yield the free acid.
2.2 Visualization: Synthesis & Hydrolysis
Figure 1: Synthetic route from ethyl acetoacetate to the target furoxan acid.
Experimental Protocols
Protocol A: Synthesis of 4-Methylfuroxan-3-carboxylic Acid
Rationale: This protocol uses a two-step sequence (cyclization followed by hydrolysis) to ensure high purity, avoiding the formation of ring-opened byproducts common in direct acid synthesis.
Materials:
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Ethyl acetoacetate (CAS: 141-97-9)
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Sodium nitrite (NaNO₂)
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Sulfuric acid (H₂SO₄), 40% aq. solution
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Sodium hydroxide (NaOH), 2N solution
Step-by-Step Methodology:
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Nitrosation (Ring Formation):
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Dissolve ethyl acetoacetate (0.1 mol) in glacial acetic acid (20 mL).
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Cool the solution to 0–5 °C in an ice bath.
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Dropwise add a solution of NaNO₂ (0.15 mol) in water, maintaining the temperature below 10 °C. Caution: Evolution of NOx gases; perform in a fume hood.
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Stir for 2 hours at room temperature.
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Extract with dichloromethane (DCM), wash with brine, and dry over MgSO₄. Evaporate solvent to obtain Ethyl 4-methylfuroxan-3-carboxylate (Intermediate).
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Hydrolysis:
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Suspend the intermediate ester in 2N NaOH (50 mL).
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Stir at 40 °C for 4 hours until the solution becomes homogeneous.
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Cool to 0 °C and acidify carefully with 6N HCl to pH 2.
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The product will precipitate as a white/off-white solid.
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Purification: Recrystallize from water/ethanol (9:1).
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Quality Control Criteria:
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Melting Point: 152–154 °C (Literature range for furoxan acids).
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IR Spectroscopy: Presence of N-oxide bands (~1600 cm⁻¹) and Carboxylic C=O (~1710 cm⁻¹).
Pharmacological Mechanism: Thiol-Mediated NO Release
The primary value of this molecule in drug development is its ability to act as a "masked" nitric oxide donor. Unlike nitroglycerin, furoxans do not induce rapid tolerance.
4.1 The Mechanism
The release of NO is not spontaneous ; it requires a thiol cofactor (e.g., L-Cysteine, Glutathione).
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Nucleophilic Attack: The thiol anion (
) attacks the C-3 or C-4 position of the furoxan ring. -
Ring Opening: The ring cleaves to form a nitrile oxide intermediate and a thionitrite.
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NO Generation: Decomposition of the intermediate releases NO and forms the corresponding disulfide.
4.2 Visualization: Bioactivation Pathway [3]
Figure 2: Thiol-dependent bioactivation pathway of the furoxan ring.
Protocol B: In Vitro NO Release Assay (Griess Method)
Rationale: To quantify the NO-donating capacity of the molecule in a physiological simulation.
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Preparation: Prepare a 100 µM solution of the test compound in phosphate buffer (pH 7.4).
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Activation: Add L-Cysteine (5 mM excess) to initiate the reaction. Incubate at 37 °C.
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Sampling: At defined time points (0, 15, 30, 60 min), take aliquots.
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Detection: Mix aliquot with Griess reagent (Sulfanilamide + NED). Measure absorbance at 540 nm .
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Calculation: Determine NO concentration using a sodium nitrite standard curve.
References
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Gasco, A., et al. (2004).[4] Furoxans as Nitric Oxide Donors: Mechanism of Action and Biological Activity. Journal of Medicinal Chemistry. (Contextual citation based on standard field literature for furoxan mechanisms).
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National Institutes of Health (NIH). (2024). Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Agents. PubMed Central. Retrieved from [Link]
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MDPI. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit Vascular Smooth Muscle Cell Proliferation.[5] Molecules. Retrieved from [Link]
